tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H21ClN4O3 and a molecular weight of 340.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a chloropyridazine moiety, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with piperidine and tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond and the esterification process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Amide Bond Formation: The amide group can be involved in further coupling reactions with other carboxylic acids or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Amide Bond Formation: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Amide Bond Formation: The major products are new amide derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules.
Biology and Medicine: This compound is explored for its potential biological activities. It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors. Researchers investigate its role in inhibiting certain biological pathways, which could lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridazine moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to desired therapeutic effects. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
- tert-Butyl 3-(6-bromopyridazine-3-amido)piperidine-1-carboxylate
- tert-Butyl 3-(6-fluoropyridazine-3-amido)piperidine-1-carboxylate
- tert-Butyl 3-(6-methylpyridazine-3-amido)piperidine-1-carboxylate
Comparison: tert-Butyl 3-(6-chloropyridazine-3-amido)piperidine-1-carboxylate is unique due to the presence of the chlorine atom in the pyridazine ring, which can significantly influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted counterparts, the chlorine-substituted compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
CAS No. |
2377034-42-7 |
---|---|
Molecular Formula |
C15H21ClN4O3 |
Molecular Weight |
340.8 |
Purity |
95 |
Origin of Product |
United States |
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